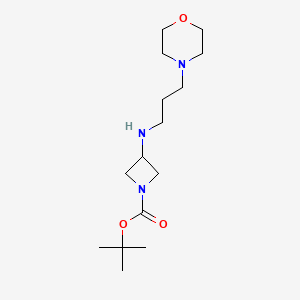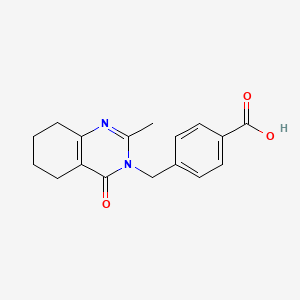
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Malonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: The free amine derivative of the pyrrolidine ring.
科学研究应用
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate depends on its specific application. In general, the compound can act as a building block for the synthesis of molecules that interact with biological targets such as enzymes, receptors, and ion channels. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
相似化合物的比较
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinol
- ®-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Uniqueness
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and malonate esters. This combination provides versatility in synthetic applications, allowing for the preparation of a wide range of derivatives with potential biological activity.
属性
分子式 |
C16H27NO6 |
|---|---|
分子量 |
329.39 g/mol |
IUPAC 名称 |
diethyl 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioate |
InChI |
InChI=1S/C16H27NO6/c1-6-21-13(18)12(14(19)22-7-2)11-8-9-17(10-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-/m0/s1 |
InChI 键 |
NWLAFMBCHTXSOY-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)







![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)





